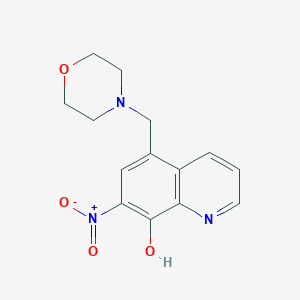![molecular formula C22H24N2O2 B5544594 ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)
ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate, involves cyclization reactions and the use of catalysts to achieve the desired quinoline core. For instance, Bojinov and Grabchev (2003) synthesized fluorescent ethyl quinoline derivatives by cyclization of specific precursors, highlighting methods potentially relevant to the synthesis of the target compound (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, which is essential for the compound's properties and reactivity. Xiang (2004) detailed the crystal structure of a related quinoline derivative, providing insight into the bond lengths and molecular conformation that could be comparable to those of the target compound (Xiang, 2004).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions that modify their structure and functionality. Mekheimer et al. (2005) described the synthesis of perianellated tetracyclic heteroaromatics from quinoline precursors, indicating the versatile reactivity of the quinoline moiety in creating complex heterocyclic structures (Mekheimer et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. Zeyada et al. (2016) studied the structural and optical properties of quinoline derivatives, offering insights into how the molecular structure impacts these properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, stability, and interaction with other chemicals, are critical for their potential applications. Nan and Liu (2015) developed a metal-free method for synthesizing quinoline-2,4-carboxylates, showcasing the chemical versatility and potential reactivity patterns that might be relevant to the target compound (Nan & Liu, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
- Research has demonstrated the synthesis of novel perianellated tetracyclic heteroaromatics using ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, highlighting the versatility of quinoline derivatives in constructing complex heterocyclic systems. This work contributes to the understanding of fused quinoline heterocycles and their potential applications in developing new materials and pharmaceuticals (Mekheimer et al., 2005).
Applications in Liquid Crystal Displays
- Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized through a cyclization reaction, have been identified as potential dyes for liquid crystal displays due to their favorable orientation parameters. This finding suggests a route for the application of quinoline derivatives in the development of advanced display technologies (Bojinov & Grabchev, 2003).
Organic–Inorganic Photodiode Fabrication
- Studies on 4H-pyrano[3,2-c]quinoline derivatives have shown their potential in fabricating organic–inorganic photodiodes. These compounds exhibit photovoltaic properties, indicating their use in electronic devices and renewable energy technologies (Zeyada et al., 2016).
Neuroprotective and Biological Activities
- New 4H-pyrano[2,3-b]quinoline derivatives have been synthesized and evaluated for their biological activities, including acetylcholinesterase inhibition and neuroprotection against calcium overload and free radicals. These findings highlight the therapeutic potential of quinoline derivatives in neurological disorders (Marco-Contelles et al., 2006).
Propiedades
IUPAC Name |
ethyl 8-ethyl-4-(2-phenylethylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-17-11-8-12-18-20(17)24-15-19(22(25)26-4-2)21(18)23-14-13-16-9-6-5-7-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOQNHMOQGKLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-(2-phenylethylamino)quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)
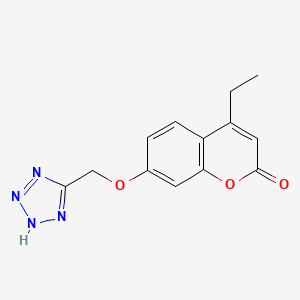

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
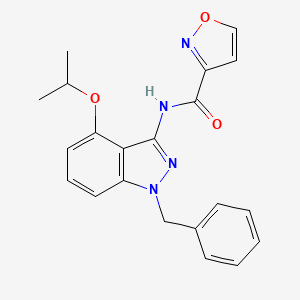
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
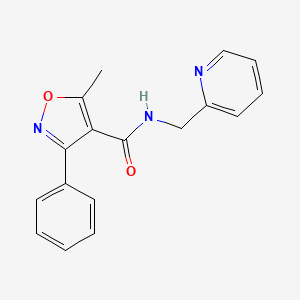


![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
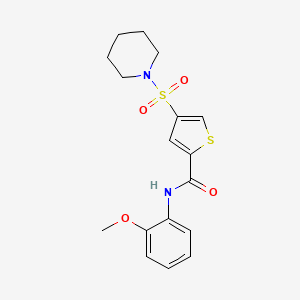
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
